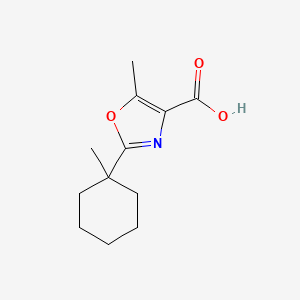![molecular formula C11H12N2O2 B12894223 2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]- CAS No. 56635-06-4](/img/structure/B12894223.png)
2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methylpyridin-3-yl)methyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H10N2O2. It is a derivative of pyrrolidine-2,5-dione, which is a versatile scaffold used in medicinal chemistry for the development of biologically active compounds . This compound is characterized by the presence of a pyrrolidine ring fused with a pyridine ring, making it a unique structure in the realm of heterocyclic compounds.
Preparation Methods
The synthesis of 1-((4-Methylpyridin-3-yl)methyl)pyrrolidine-2,5-dione typically involves the reaction of 4-methylpyridine with pyrrolidine-2,5-dione under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine-2,5-dione, followed by the addition of 4-methylpyridine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-((4-Methylpyridin-3-yl)methyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((4-Methylpyridin-3-yl)methyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-((4-Methylpyridin-3-yl)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-((4-Methylpyridin-3-yl)methyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: The parent compound, which lacks the pyridine ring, making it less complex and potentially less biologically active.
4-Methylpyridine: A simpler compound with only the pyridine ring, lacking the pyrrolidine-2,5-dione moiety.
1-((4-Methylphenyl)sulfanyl)pyrrolidine-2,5-dione: A similar compound with a sulfur atom in place of the nitrogen in the pyridine ring, which may alter its chemical and biological properties.
The uniqueness of 1-((4-Methylpyridin-3-yl)methyl)pyrrolidine-2,5-dione lies in its combined pyrrolidine and pyridine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
56635-06-4 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-[(4-methylpyridin-3-yl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H12N2O2/c1-8-4-5-12-6-9(8)7-13-10(14)2-3-11(13)15/h4-6H,2-3,7H2,1H3 |
InChI Key |
VQIWHZMFSQLTRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)CN2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
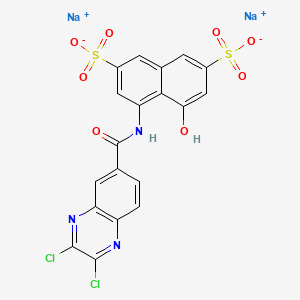
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
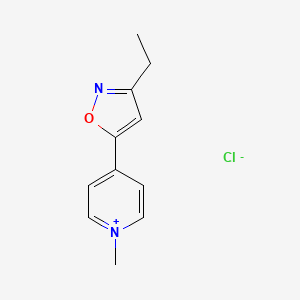
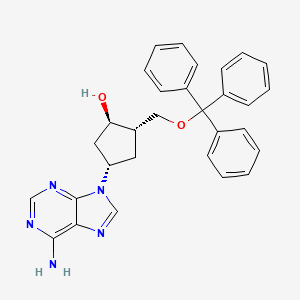
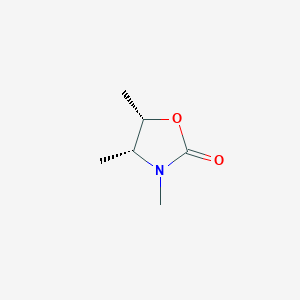
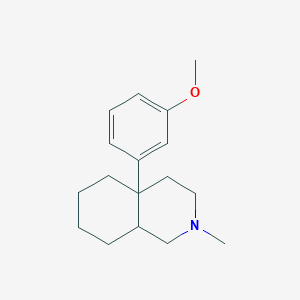
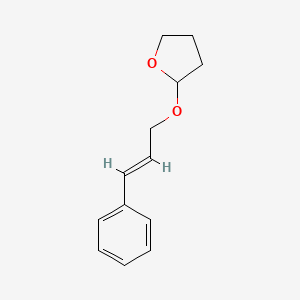
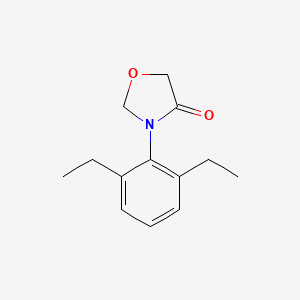
![Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B12894209.png)
